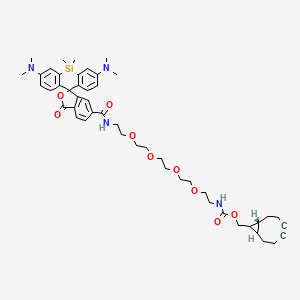

Brevicidine analog 22

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

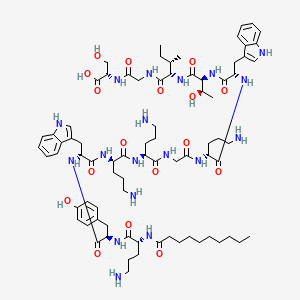

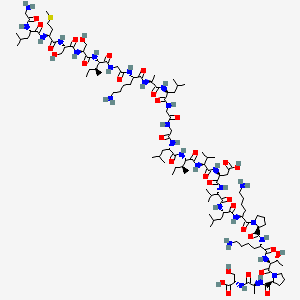

Brevicidine analog 22 is a member of the brevicidine family, which consists of cyclic lipopeptides known for their potent antimicrobial activity. These compounds are particularly effective against Gram-negative pathogens and have shown promise in combating antibiotic-resistant bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Brevicidine analog 22 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Chain Elongation: Subsequent amino acids are added one by one through coupling reactions.

Cyclization: The linear peptide is cyclized to form the macrocyclic structure.

Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound involves optimizing the SPPS process for large-scale synthesis. This includes scaling up the reaction volumes, improving the efficiency of coupling reactions, and enhancing the purification steps to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Brevicidine analog 22 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert disulfide bonds to thiols.

Substitution: Nucleophilic substitution reactions can modify the side chains of amino acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reduction reactions.

Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, or substituted analogs of this compound, which can exhibit different biological activities .

Scientific Research Applications

Brevicidine analog 22 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and structure-activity relationships of cyclic lipopeptides.

Biology: The compound is employed in research on bacterial membrane disruption and antimicrobial resistance mechanisms.

Medicine: this compound is investigated for its potential as a therapeutic agent against multidrug-resistant bacterial infections.

Industry: The compound is explored for its use in developing new antimicrobial coatings and materials

Mechanism of Action

Brevicidine analog 22 exerts its antimicrobial effects by disrupting the proton motive force of bacterial cells. It interacts with lipopolysaccharides in the outer membrane and targets phosphatidylglycerol and cardiolipin in the inner membrane. This disruption leads to metabolic perturbations, including inhibition of ATP synthesis, dehydrogenation of NADH, accumulation of reactive oxygen species, and inhibition of protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Brevicidine: The parent compound with selective activity against Gram-negative pathogens.

BrevicidineB: A variant with a single amino acid substitution (Tyr2 to Phe2) that broadens its antimicrobial spectrum to include Gram-positive pathogens.

Laterocidine: Another cyclic lipopeptide with similar antimicrobial properties

Uniqueness of Brevicidine Analog 22

This compound stands out due to its enhanced stability and broad-spectrum antimicrobial activity. It exhibits potent activity against both Gram-negative and Gram-positive bacteria, making it a promising candidate for further development as an antimicrobial agent .

Properties

Molecular Formula |

C78H118N18O17 |

|---|---|

Molecular Weight |

1579.9 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-5-amino-2-[[2-[[(2S)-5-amino-2-[[(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-(decanoylamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]pentanoyl]amino]acetyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C78H118N18O17/c1-5-7-8-9-10-11-12-29-64(100)87-57(26-18-35-80)70(104)92-60(38-48-30-32-51(99)33-31-48)73(107)94-61(39-49-41-83-54-23-15-13-21-52(49)54)74(108)91-59(28-20-37-82)72(106)90-56(25-17-34-79)69(103)85-43-65(101)88-58(27-19-36-81)71(105)93-62(40-50-42-84-55-24-16-14-22-53(50)55)75(109)96-68(47(4)98)77(111)95-67(46(3)6-2)76(110)86-44-66(102)89-63(45-97)78(112)113/h13-16,21-24,30-33,41-42,46-47,56-63,67-68,83-84,97-99H,5-12,17-20,25-29,34-40,43-45,79-82H2,1-4H3,(H,85,103)(H,86,110)(H,87,100)(H,88,101)(H,89,102)(H,90,106)(H,91,108)(H,92,104)(H,93,105)(H,94,107)(H,95,111)(H,96,109)(H,112,113)/t46-,47+,56-,57+,58+,59+,60+,61+,62-,63-,67-,68-/m0/s1 |

InChI Key |

SFADWBYAKAYZHM-ISJCCYNISA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H](CCCN)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](CCCN)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N[C@H](CCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CO)C(=O)O |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCN)C(=O)NC(CCCN)C(=O)NCC(=O)NC(CCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CO)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)

![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)

![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)

![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)